(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile
Description
(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile is a biphenyl derivative featuring an acetonitrile group at the 4-position of one phenyl ring and a formyl (-CHO) group at the 2'-position of the adjacent ring. This compound is of significant interest in organic synthesis due to its dual functional groups: the electron-withdrawing formyl group and the nitrile moiety, which serve as reactive handles for further derivatization.
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-10-9-12-5-7-13(8-6-12)15-4-2-1-3-14(15)11-17/h1-8,11H,9H2 |
InChI Key |
ABGUSLXPYCCWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 4-bromo-2’-formylbiphenyl with acetonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Another method involves the use of palladium-catalyzed coupling reactions to form the biphenyl structure, followed by formylation and nitrile formation steps .
Industrial Production Methods
Industrial production of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: (2’-Carboxy[1,1’-biphenyl]-4-yl)acetonitrile.
Reduction: (2’-Formyl[1,1’-biphenyl]-4-yl)ethylamine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural analogs and their substituent effects:
Key Differences and Challenges
- Stability : Formyl groups are prone to oxidation, whereas chloro or methoxy substituents offer greater stability under harsh conditions.
- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound necessitate reliance on computational predictions or analog-based extrapolation.
Biological Activity
(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 209.25 g/mol
The synthesis of (2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile typically involves the reaction of biphenyl derivatives with appropriate nitriles under controlled conditions. The general synthetic route includes:
- Formation of the Biphenyl Framework : Using coupling reactions with aryl halides.
- Introduction of the Formyl Group : This can be achieved through formylation reactions such as the Vilsmeier-Haack reaction.
- Acetonitrile Substitution : The final step involves introducing the acetonitrile moiety through nucleophilic substitution.
Antimicrobial Properties
Recent studies have indicated that (2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile exhibits significant antimicrobial activity. In vitro assays demonstrated that this compound has effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The following table summarizes its antimicrobial efficacy:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although further research is needed to elucidate these mechanisms fully.
Antioxidant Activity
In addition to its antimicrobial properties, (2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile has shown promising antioxidant activity. This was evaluated through various assays measuring radical scavenging ability:
- DPPH Radical Scavenging Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
- ABTS Assay : Similar results were observed with ABTS radicals, reinforcing its role as a potent antioxidant.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antibacterial effects of (2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly, making it a candidate for further development as an anti-biofilm agent.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. It was found that (2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
